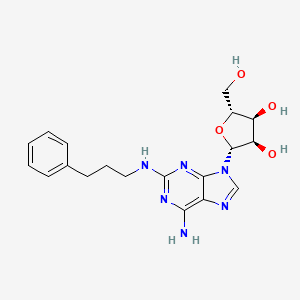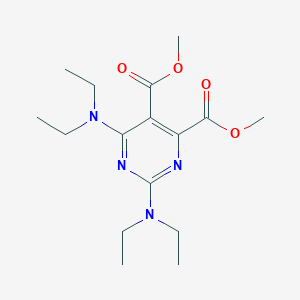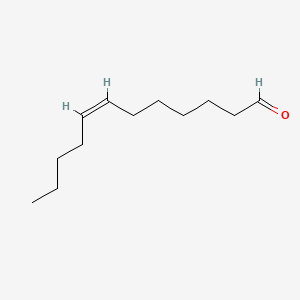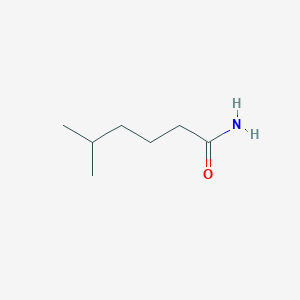
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is a heterocyclic compound that features a pyrazole ring with phenyl and phenylsulfonyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-4,5-dihydro-1H-pyrazole: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-Phenyl-3-(phenylsulfonyl)-1H-pyrazole: A structural isomer with potentially different reactivity and applications.
Uniqueness
3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is unique due to the presence of both phenyl and phenylsulfonyl groups, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.
Propiedades
Número CAS |
93733-24-5 |
|---|---|
Fórmula molecular |
C15H14N2O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-3-phenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,13-9-5-2-6-10-13)14-11-16-17-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Clave InChI |
QCEFRMUJCOPRJA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


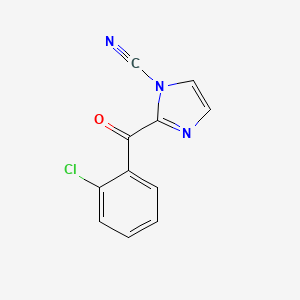
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/no-structure.png)
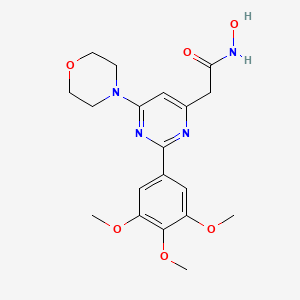

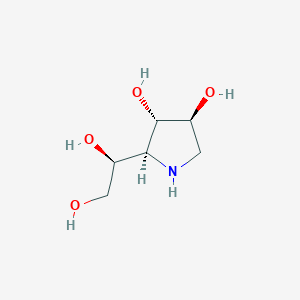
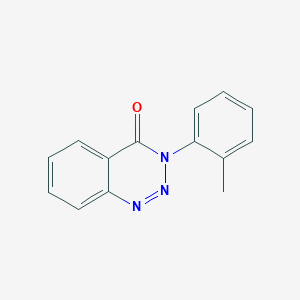
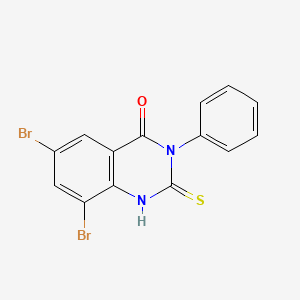
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
